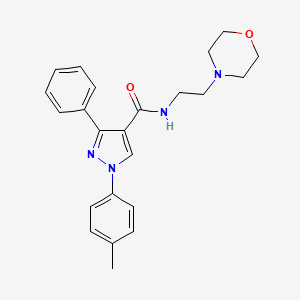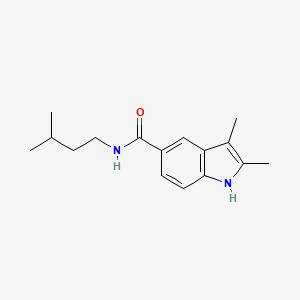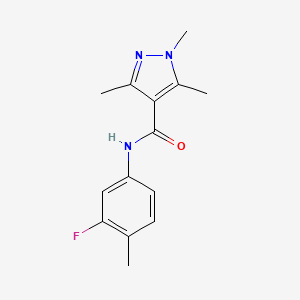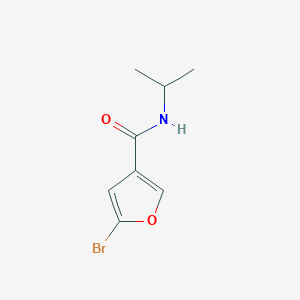
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects. AG490 has been shown to inhibit the activity of JAK2, a protein that plays a key role in the signaling pathways of many cytokines and growth factors.
科学研究应用
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. It has been shown to inhibit the growth and survival of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is known to be involved in tumor progression and metastasis. N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has also been shown to have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ). In addition, N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has been studied for its potential use in treating inflammatory bowel disease (IBD), a chronic inflammatory disorder of the gastrointestinal tract.
作用机制
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide inhibits the activity of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets such as STAT3. This leads to a decrease in the expression of genes involved in cell proliferation, survival, and inflammation. N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide also inhibits the activity of other kinases such as JAK1 and JAK3, although to a lesser extent than JAK2.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-α) in various cell types, including cancer cells and immune cells.
实验室实验的优点和局限性
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects on other kinases, and its limited bioavailability in vivo.
未来方向
There are several potential future directions for research on N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide, including its use in combination with other drugs for cancer therapy, its potential use in treating other autoimmune disorders such as multiple sclerosis and rheumatoid arthritis, and its potential use in treating viral infections such as COVID-19. Other future directions include the development of more potent and selective JAK2 inhibitors, the elucidation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide, and the optimization of its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit the activity of JAK2 makes it a potentially valuable tool for understanding the molecular mechanisms underlying cancer, inflammation, and immune function. Although there are some limitations to its use in lab experiments and clinical applications, N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide represents a promising avenue of research for the development of novel therapeutics.
合成方法
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-acetylchromene-3-carboxylic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-15(2,3)16-13(17)11-9-10-7-5-6-8-12(10)19-14(11)18/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIWKHWNVASAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
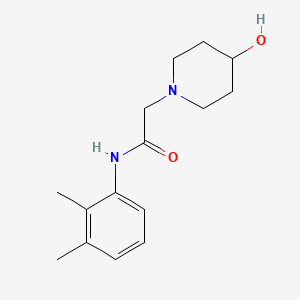

![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
